Nbd-ceramide
CAS No.: 94885-02-6
VCID: VC0015016
Molecular Formula: C30H49N5O6
Molecular Weight: 575.7 g/mol
* For research use only. Not for human or veterinary use.
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Description | NBD-ceramide, also known as 6-((N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl)sphingosine, is a fluorescent sphingolipid analog utilized in cell biology research . It serves as a tool for studying sphingolipid metabolism within cells and functions as a selective stain for the Golgi apparatus in both live and fixed cells . The compound's environment-sensitive NBD fluorophore exhibits weak fluorescence in water but enhanced fluorescence in aprotic solvents and nonpolar environments, with an approximate excitation/emission maximum at 466/536 nm . Variations of NBD-ceramide exist, such as C6 NBD Ceramide and C12-NBD Ceramide, each with differing molecular formulas and weights . C6 NBD Ceramide, with a molecular weight of 575.74, is soluble in chloroform or DMSO and is typically stored at -20°C while protected from light . C12-NBD Ceramide, on the other hand, has a molecular formula of C36H61N5O6 and a formula weight of 659.899 . It is also light-sensitive and hygroscopic, requiring a storage temperature of -20°C . Researchers employ NBD-ceramide to investigate sphingolipid transport and metabolic mechanisms . Its fluorescent properties make it suitable for live-cell imaging and tracking lipid metabolism . Similar compounds include MitoView™ Mitochondrial Dyes, NucSpot® Live Cell Nuclear Stains, and LysoView™ Dyes, which are also used for live-cell imaging and staining specific cellular structures . |
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CAS No. | 94885-02-6 |
Product Name | Nbd-ceramide |
Molecular Formula | C30H49N5O6 |
Molecular Weight | 575.7 g/mol |
IUPAC Name | N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide |
Standard InChI | InChI=1S/C30H49N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-27(37)25(23-36)32-28(38)19-16-14-17-22-31-24-20-21-26(35(39)40)30-29(24)33-41-34-30/h15,18,20-21,25,27,31,36-37H,2-14,16-17,19,22-23H2,1H3,(H,32,38)/b18-15+/t25-,27+/m0/s1 |
Standard InChIKey | HZIRBXILQRLFIK-VPZZKNKNSA-N |
SMILES | CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |
Canonical SMILES | CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |
Appearance | Assay:≥98%A crystalline solid |
Synonyms | N-[(1S,2R,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanamide; _x000B_N-[(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)aminocaproyl]sphingosine; NBD-C 6Cer; |
PubChem Compound | 16219783 |
Last Modified | Sep 14 2023 |
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